1-(3-Methylphenyl)propan-2-one
Overview
Description
The compound 1-(3-Methylphenyl)propan-2-one is a chemical structure that can be associated with various organic compounds, particularly those with a methyl group attached to a benzene ring and a ketone functional group. While the provided papers do not directly discuss this exact compound, they do explore similar structures and functionalities, which can be informative for understanding the chemistry of 1-(3-Methylphenyl)propan-2-one.
Synthesis Analysis
The synthesis of compounds related to 1-(3-Methylphenyl)propan-2-one involves various organic reactions. For instance, the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas involves the reaction of methylbenzoyl isothiocyanates with amines in dry tetrahydrofuran . Similarly, the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones is achieved by reacting chloromethylated compounds with alcohols in the presence of sodium hydrogen carbonate . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 1-(3-Methylphenyl)propan-2-one.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Methylphenyl)propan-2-one has been characterized using various spectroscopic techniques. For example, the structure of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one was confirmed by NMR, IR, mass spectral analysis, and single crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of 1-(3-Methylphenyl)propan-2-one, providing information on bond lengths, angles, and overall geometry.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 1-(3-Methylphenyl)propan-2-one can involve various intermediates and pathways. For instance, 3-(p-methylphenyl)propan-1-ol undergoes cyclization via aryl radical cation and alkoxyl radical intermediates, with varying regioselectivities . This suggests that 1-(3-Methylphenyl)propan-2-one could also participate in radical-mediated reactions, potentially leading to cyclized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with structural similarities to 1-(3-Methylphenyl)propan-2-one can be inferred from spectroscopic studies. Theoretical calculations using density functional theory (DFT) have been used to predict spectroscopic properties, such as NMR and IR spectra, for related compounds . These studies can provide a basis for predicting the physical and chemical properties of 1-(3-Methylphenyl)propan-2-one, such as its reactivity, stability, and interaction with other molecules.
Scientific Research Applications
Structural Analysis and Computational Studies : A study focused on cathinones, including derivatives similar to 1-(3-Methylphenyl)propan-2-one, provides insights into their structural properties. X-ray diffraction and computational methods like density functional theory (DFT) were employed to understand the molecular geometry and electronic spectra of these compounds (Nycz et al., 2011).
Antimicrobial and Antiradical Activity : Research on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are structurally related to 1-(3-Methylphenyl)propan-2-one, reveals their antimicrobial and antioxidant properties. These compounds were tested against various human pathogens and showed promising results in inhibiting microbial growth (Čižmáriková et al., 2020).
Cancer Cell Lethality and Anti-inflammatory Activities : Novel derivatives of 1-(3-Methylphenyl)propan-2-one from the plant Achyrocline satureioides demonstrated significant anti-inflammatory activities and moderate cancer cell lethality. This study highlights the potential of these compounds in medicinal chemistry (Wang et al., 2021).
Chemical Transformations and Reactivity : A chemical study explored the cyclization of 3-(p-methylphenyl)propan-1-ol, which is closely related to 1-(3-Methylphenyl)propan-2-one. The research revealed the reactivity and transformation pathways of this compound, contributing to synthetic chemistry applications (Goosen et al., 1993).
Hydrogenation Processes : A study on the hydrogenation of 2,2-Dimethyl-3-(3-methylphenyl) Propionaldehyde, a compound related to 1-(3-Methylphenyl)propan-2-one, demonstrated the use of NiB/SiO2 amorphous alloy as an effective catalyst. This process is significant in industrial chemistry for producing various derivatives (Lin-sheng, 2008).
Catalytic Applications in Transfer Hydrogenation : Ionic liquid-based Ru(II)–phosphinite compounds were synthesized and tested for their efficiency in the transfer hydrogenation of ketones. This research provides insights into the catalytic applications of compounds structurally related to 1-(3-Methylphenyl)propan-2-one (Aydemir et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-(3-methylphenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZZXUNOENOULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370132 | |
Record name | 1-(3-methylphenyl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)propan-2-one | |
CAS RN |
18826-61-4 | |
Record name | 1-(3-methylphenyl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-methylphenyl)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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